molecular formula C14H18ClNO3S B3144306 Methyl 2-[(3-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 549497-37-2

Methyl 2-[(3-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B3144306
CAS No.: 549497-37-2
M. Wt: 315.8 g/mol
InChI Key: SJTDJWLUUDDMQK-UHFFFAOYSA-N
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Description

Methyl 2-[(3-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 1365963-72-9) is a benzothiophene derivative with a molecular formula of C₁₉H₂₀ClNO₃S and a molecular weight of 377.89 g/mol . Its structure features a tetrahydrobenzothiophene core substituted at the 6-position with a methyl group and at the 2-position with a 3-chloropropanoylamino moiety. The 3-carboxylate ester group enhances solubility in organic solvents, while the chlorine atom contributes to electronic and steric effects. Crystallographic studies of such compounds often utilize programs like SHELXL and ORTEP-3 for structure refinement and visualization .

Properties

IUPAC Name

methyl 2-(3-chloropropanoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3S/c1-8-3-4-9-10(7-8)20-13(12(9)14(18)19-2)16-11(17)5-6-15/h8H,3-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTDJWLUUDDMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[(3-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including analgesic effects, antimicrobial properties, and cytotoxicity.

  • Molecular Formula : C14H18ClNO3S
  • Molecular Weight : 315.82 g/mol
  • CAS Number : 549497-37-2
  • Structural Characteristics : The compound features a benzothiophene core with a carboxylate group and a chloropropanoyl amino side chain, which are critical for its biological activity.

Analgesic Activity

Research has indicated that derivatives of benzothiophene compounds exhibit significant analgesic properties. A study conducted using the "hot plate" method on outbred white mice demonstrated that this compound showed an analgesic effect comparable to standard analgesics like metamizole . The mechanism of action is hypothesized to involve modulation of pain pathways in the central nervous system.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of thiophene derivatives. This compound has been tested against various bacterial strains. Results indicate that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structure contributes to its ability to penetrate bacterial membranes and disrupt cellular functions .

Cytotoxicity

The cytotoxic effects of this compound have also been investigated in various cancer cell lines. Preliminary data suggest that it may induce apoptosis in certain cancer cells through the activation of caspase pathways. In vitro studies have shown that the compound can inhibit cell proliferation in a dose-dependent manner .

Case Studies and Research Findings

StudyMethodologyFindings
Siutkina et al., 2021Hot Plate TestSignificant analgesic effect compared to metamizole
Baravkar et al., 2019Antimicrobial AssayModerate activity against Gram-positive and Gram-negative bacteria
Zykova et al., 2020Cytotoxicity AssayInduced apoptosis in cancer cell lines

Scientific Research Applications

Antitumor Activity

Research indicates that compounds containing the benzothiophene structure exhibit promising antitumor properties. Methyl 2-[(3-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in preclinical models. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models of arthritis and other inflammatory diseases. These findings suggest that it could be developed into a therapeutic agent for treating inflammatory conditions .

Synthesis and Derivatives

Drug Development

The unique structure of this compound positions it as a candidate for drug development targeting various diseases including cancer and inflammatory disorders. Its ability to modulate biological pathways makes it a valuable lead compound for further optimization.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical trials:

  • A study demonstrated its ability to reduce tumor size in xenograft models of breast cancer.
  • Another investigation highlighted its role in reducing joint inflammation in rheumatoid arthritis models.

These studies underline the compound's potential for therapeutic applications and warrant further clinical investigations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 4,5,6,7-tetrahydro-1-benzothiophene derivatives. Key structural variations among analogs include substitutions at the 6-position, functional group modifications on the amino or carboxylate groups, and halogenation patterns. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Compound Name 6-Position Substituent Functional Group at 2-Position Terminal Group Molecular Formula Molecular Weight (g/mol) CAS Number
Methyl 2-[(3-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (Target) Methyl 3-Chloropropanoylamino Methyl ester C₁₉H₂₀ClNO₃S 377.89 1365963-72-9
Methyl 2-[(3-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Phenyl 3-Chloropropanoylamino Methyl ester C₁₅H₂₀ClNO₃S 329.85 315694-92-9
2-[(3-Chloropropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Ethyl 3-Chloropropanoylamino Carboxamide C₁₄H₁₉ClN₂O₂S 314.83 353478-52-1
Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Phenyl Amino Methyl ester C₁₆H₁₇NO₂S 287.38 119004-72-7
Methyl 2-{[(3-chlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Methyl 3-Chlorophenoxyacetylamino Methyl ester C₁₉H₂₀ClNO₄S 393.88 445252-23-3

Key Findings

Substituent Effects at the 6-Position: Methyl vs. Phenyl: The phenyl analog (CAS 315694-92-9) exhibits reduced molecular weight (329.85 g/mol) compared to the methyl-substituted target compound (377.89 g/mol), likely due to differences in the benzothiophene core’s saturation or substituent placement . Ethyl Substitution: The ethyl-substituted carboxamide derivative (CAS 353478-52-1) shows a lower molecular weight (314.83 g/mol) due to the absence of a carboxylate ester and the smaller carboxamide group .

Functional Group Modifications: Chloropropanoylamino vs. Carboxamide vs.

Hydrogen Bonding and Crystallography: The target compound’s 3-chloropropanoyl group may participate in C=O···H–N hydrogen bonds, influencing crystal lattice formation. Similar derivatives have been analyzed using WinGX and SHELXL for structure refinement, with graph set analysis (as per Etter’s rules) aiding in hydrogen-bond pattern identification .

Purity and Synthesis: Compounds like 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (CAS 329222-96-0) are synthesized at 95% purity, suggesting that substituent bulkiness (e.g., tert-butyl) may complicate purification .

Table 2: Inferred Physicochemical Properties

Compound (CAS) Solubility (Predicted) Melting Point (Estimated) Reactivity Insights
1365963-72-9 Moderate in DMSO 120–140°C Ester hydrolysis under basic conditions
353478-52-1 High in polar solvents 160–180°C Carboxamide hydrogen-bond donor capacity
445252-23-3 Low in water 100–120°C Ether linkage resistant to hydrolysis

Q & A

Q. How can environmental stability (e.g., hydrolysis in wastewater) be assessed for this compound?

  • Methodology : Simulate degradation under varying pH (4–10) and temperature (4–37°C). Monitor via LC-MS for hydrolysis products (e.g., free carboxylic acid). Use isotopically labeled analogs (e.g., ¹³C-methyl ester) to track degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(3-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(3-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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